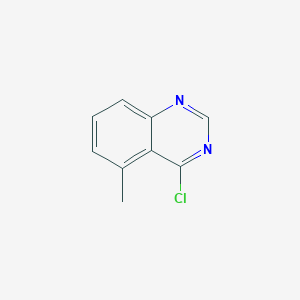
4-Chloro-5-methylquinazoline
概要
説明
4-Chloro-5-methylquinazoline (CMQ) is an organic compound with the molecular formula C9H7ClN2 . It belongs to the family of quinazolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrimidine ring.
Synthesis Analysis
The synthesis of quinazoline scaffolds has seen significant advancements through transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Molecular Structure Analysis
The molecular weight of 4-Chloro-5-methylquinazoline is 178.62 . The InChI code is1S/C9H7ClN2/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3 . Physical And Chemical Properties Analysis
4-Chloro-5-methylquinazoline is a powder with a melting point of 104-106°C .科学的研究の応用
- Application : Quinazoline derivatives, including 4-Chloro-5-methylquinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy . These compounds are targeted at specific molecular pathways, offering a promising direction in bladder cancer treatment .
- Methods : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Results : Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
- Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes 4-Chloro-5-methylquinazoline.
- Methods : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Therapeutic Agents in Urinary Bladder Cancer Therapy
Functionalized Quinoline Motifs in Drug Design
- Application : Some quinazoline derivatives have been found to exhibit anti-inflammatory properties .
- Methods : The specific methods of application would depend on the exact derivative and the context in which it is being used .
- Results : While specific results would vary, the overall outcome is a reduction in inflammation .
- Application : Certain quinazoline derivatives have been shown to have antibacterial properties .
- Methods : These compounds can be used in various ways to combat bacterial infections .
- Results : The effectiveness of these compounds as antibacterial agents would depend on a variety of factors, including the specific derivative and the type of bacteria being targeted .
- Application : Some quinazoline derivatives have analgesic, or pain-relieving, properties .
- Methods : These compounds can be administered in a variety of ways to manage pain .
- Results : The effectiveness of these compounds as analgesics would depend on a variety of factors, including the specific derivative and the type and severity of pain being treated .
- Application : Certain quinazoline derivatives have been found to have antiviral properties .
- Methods : These compounds can be used in various ways to combat viral infections .
- Results : The effectiveness of these compounds as antiviral agents would depend on a variety of factors, including the specific derivative and the type of virus being targeted .
Anti-Inflammatory Agents
Antibacterial Agents
Analgesic Agents
Antiviral Agents
Safety And Hazards
将来の方向性
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds . This suggests that future research may continue to explore the synthesis and applications of quinazoline derivatives, including 4-Chloro-5-methylquinazoline.
特性
IUPAC Name |
4-chloro-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGOPBOTIQGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542199 | |
| Record name | 4-Chloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylquinazoline | |
CAS RN |
90272-82-5 | |
| Record name | 4-Chloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)
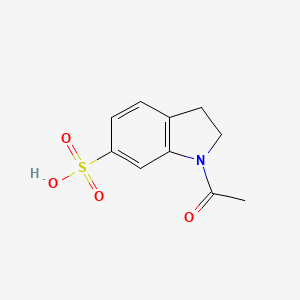
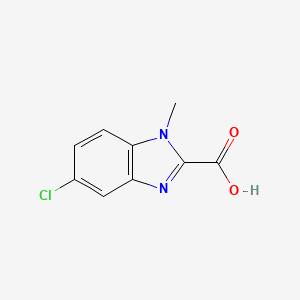
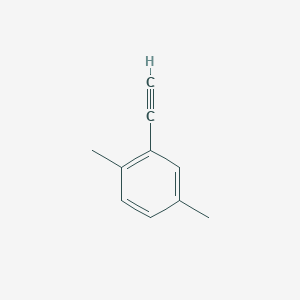
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
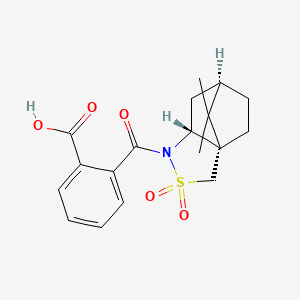
![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
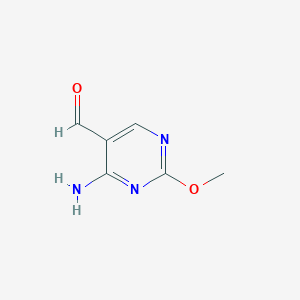
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)
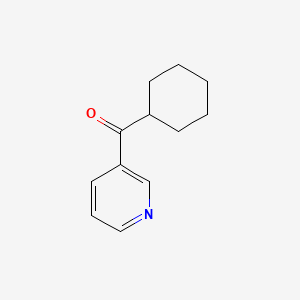
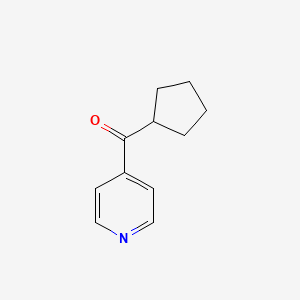
![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)